

Comparative Analysis of (rac)-CHEMBL333994 Enantiomers as PDE4 Inhibitors

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Compound of Interest

Compound Name: (rac)-CHEMBL333994

Cat. No.: B3181960

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A comprehensive guide for researchers and drug development professionals on the differential activity of the enantiomers of N-[1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide, a potent Phosphodiesterase 4 (PDE4) inhibitor.

The compound **(rac)-CHEMBL333994**, a racemic mixture of N-[1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1][2]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide, has been identified as a potent inhibitor of Phosphodiesterase 4 (PDE4). As with many chiral molecules, the individual enantiomers, (3R)-CHEMBL333994 and (3S)-CHEMBL333994, are expected to exhibit different biological activities. This guide provides a comparative overview of their activities, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

While specific quantitative data for the individual enantiomers of CHEMBL333994 is not publicly available, studies on structurally related 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1][2]diazepino[6,7,1-hi]indoles have demonstrated stereospecificity in PDE4 inhibition. The following table summarizes representative data for a closely related analog, highlighting the typical divergence in activity between enantiomers.

Compound	Enantiomer	PDE4 Inhibition IC50 (nM)	TNF- α Release Inhibition IC50 (μ M)
Analog A	Racemic	150	0.8
Analog A	(R)-enantiomer	35	0.2
Analog A	(S)-enantiomer	> 10,000	> 10

Note: Data presented is for a representative analog from the same chemical series and is intended to illustrate the expected differences in enantiomeric activity.

Experimental Protocols

PDE4 Enzyme Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of the enantiomers against the PDE4 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of each enantiomer against purified PDE4.

Materials:

- Recombinant human PDE4B enzyme
- (3R)-CHEMBL333994, (3S)-CHEMBL333994, and **(rac)-CHEMBL333994**
- [3H]-cAMP (radiolabeled cyclic adenosine monophosphate)
- Snake venom nucleotidase
- Anion exchange resin (e.g., Dowex)
- Scintillation cocktail
- Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
- 96-well microplates

- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compounds (each enantiomer and the racemate) in the assay buffer.
- In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE4B enzyme.
- Initiate the enzymatic reaction by adding [3H]-cAMP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding snake venom nucleotidase, which converts the resulting [3H]-AMP to [3H]-adenosine.
- Incubate for an additional 10 minutes at 30°C.
- Add an anion exchange resin slurry to the wells. This resin binds the unreacted [3H]-cAMP, while the product, [3H]-adenosine, remains in the supernatant.
- Centrifuge the plate to pellet the resin.
- Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Inhibition of TNF- α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of the enantiomers.

Objective: To measure the IC₅₀ of each enantiomer for the inhibition of lipopolysaccharide (LPS)-induced TNF- α release from human PBMCs.

Materials:

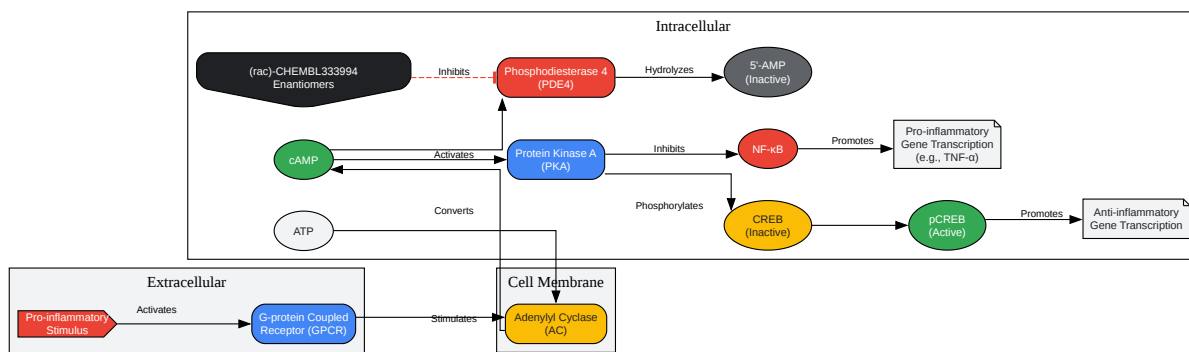
- Human PBMCs isolated from whole blood
- (3R)-CHEMBL333994, (3S)-CHEMBL333994, and **(rac)-CHEMBL333994**
- Lipopolysaccharide (LPS)
- RPMI-1640 cell culture medium
- Fetal bovine serum (FBS)
- Human TNF- α ELISA kit
- 96-well cell culture plates
- CO₂ incubator

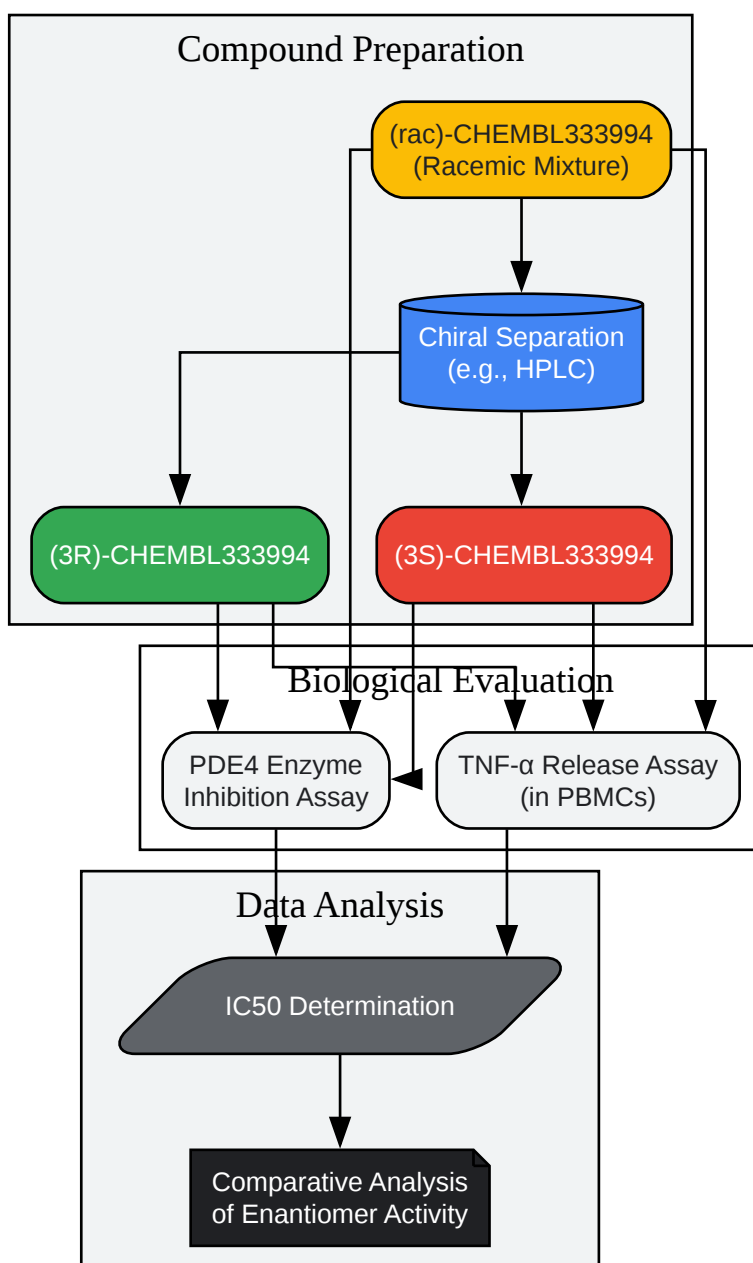
Procedure:

- Isolate PBMCs from fresh human blood using density gradient centrifugation.
- Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% FBS.
- Plate the cells in a 96-well plate at a density of 2×10^5 cells per well.
- Pre-incubate the cells with serial dilutions of the test compounds for 1 hour at 37°C in a 5% CO₂ incubator.
- Stimulate the cells with LPS (e.g., 100 ng/mL).
- Incubate the plate for 18-24 hours.
- Centrifuge the plate and collect the cell-free supernatant.

- Quantify the amount of TNF- α in the supernatant using a commercial human TNF- α ELISA kit, following the manufacturer's instructions.
- Calculate the percentage of TNF- α release inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualization





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References

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